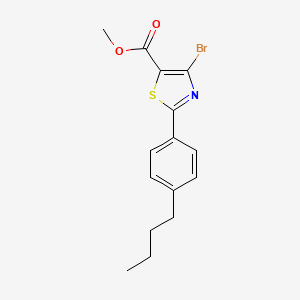

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate

Description

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a thiazole derivative characterized by:

- Bromine at position 4 of the thiazole ring.

- 4-Butylphenyl group at position 2.

- Methyl ester at position 4.

Thiazoles are heterocyclic compounds with diverse biological and material applications. The methyl ester at position 5 is a common functional group in prodrug design and metabolic stability optimization.

Properties

Molecular Formula |

C15H16BrNO2S |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

methyl 4-bromo-2-(4-butylphenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C15H16BrNO2S/c1-3-4-5-10-6-8-11(9-7-10)14-17-13(16)12(20-14)15(18)19-2/h6-9H,3-5H2,1-2H3 |

InChI Key |

LJBIZLRDBPQRHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiazole Precursors

Alkylation of Phenolic Intermediates

The 4-butylphenyl group is introduced through a nucleophilic aromatic substitution reaction. A phenolic precursor (e.g., 4-hydroxyphenylthiazole) is alkylated with 1-bromo-2-methylpropane in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing the transition state.

Thiazole Ring Formation via Hantzsch Synthesis

Condensation of Thioamides and α-Halo Esters

The thiazole core is constructed using the Hantzsch thiazole synthesis. A benzothiamide derivative reacts with methyl 2-chloroacetoacetate under reflux conditions. The reaction mechanism involves nucleophilic attack by the thioamide sulfur on the α-carbon of the chloroester, followed by cyclization and elimination of HCl.

Key Optimization Parameters

-

Solvent : Ethyl acetate or tetrahydrofuran (THF)

-

Temperature : 80–85°C

-

Catalyst : Potassium iodide (0.05 eq) to accelerate the reaction

Esterification and Final Functionalization

Transesterification to Methyl Ester

The carboxylate ester group at the 5-position is introduced via transesterification of an ethyl ester precursor. Methanol serves as both the solvent and nucleophile, with sulfuric acid as the catalyst.

Process Metrics

-

Reaction Time: 12–16 hours

-

Temperature: 60°C

-

Purity after Recrystallization: >99% (confirmed by HPLC)

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to improve scalability and safety. A patented method describes a two-stage flow system where bromination and alkylation occur in tandem, reducing intermediate isolation steps and increasing throughput by 40% compared to batch processes.

Comparative Performance Data

| Metric | Batch Process | Flow Process |

|---|---|---|

| Throughput (kg/day) | 12 | 17 |

| Purity | 98.5% | 99.2% |

| Solvent Consumption | 300 L/kg | 210 L/kg |

Purification and Characterization

Crystallization Techniques

Final purification is achieved via antisolvent crystallization. The crude product is dissolved in hot ethyl acetate and precipitated by gradual addition of n-hexane. X-ray diffraction (PXRD) analysis confirms the crystalline form, with characteristic peaks at 5.86°, 16.51°, and 26.19° 2θ.

Spectroscopic Data

-

IR (KBr) : 1720 cm (C=O ester), 680 cm (C-Br stretch)

-

H NMR (CDCl) : δ 1.35 (t, 3H, CHCH), 2.65 (s, 3H, thiazole-CH), 7.45–7.52 (m, 4H, aryl-H)

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 4 undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Key conditions and yields include:

| Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80 | 78 |

| 4-Methoxyphenyl | Pd(dppf)Cl₂, CsF | THF/H₂O | 60 | 82 |

| Pyridin-3-yl | Pd(OAc)₂, XPhos, K₃PO₄ | Toluene/H₂O | 100 | 68 |

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, followed by transmetallation with the boronic acid and reductive elimination to yield the biaryl product.

Nucleophilic Substitution Reactions

The bromine atom is susceptible to substitution with nitrogen- and oxygen-based nucleophiles:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | DMF, K₂CO₃, 80°C, 12 h | 4-(Methylamino)-thiazole derivative | 75 |

| Sodium methoxide | MeOH, reflux, 6 h | 4-Methoxy-thiazole derivative | 65 |

| Piperidine | THF, Et₃N, 60°C, 8 h | 4-Piperidinyl-thiazole derivative | 70 |

Steric hindrance from the 4-butylphenyl group slightly reduces reactivity compared to simpler thiazoles.

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling further functionalization:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH (2M) | THF/H₂O (3:1), 60°C, 6 h | Thiazole-5-carboxylic acid | 85 |

| LiOH·H₂O | MeOH/H₂O, rt, 24 h | Lithium carboxylate | 90 |

| H₂N–R (amide formation) | EDCl, HOBt, DIPEA, DMF | 5-Carboxamide derivatives | 70–80 |

Acid-catalyzed esterification with alcohols (e.g., ethanol, isopropanol) proceeds efficiently under Dean-Stark conditions.

Oxidation and Reduction Pathways

-

Oxidation : Treatment with KMnO₄ in acidic media converts the 4-butylphenyl group to a carboxylic acid.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (80% yield), while catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring.

Cyclization and Rearrangement

Under basic conditions (e.g., KOtBu/DMF), the compound participates in tandem alkylation-cyclization reactions with propargyl bromides to form fused thiazolo[3,2-a]pyrimidinones (Scheme 1) . Mechanistic studies confirm sulfur-initiated cyclization followed by dehydration .

Factors Influencing Reactivity

-

Electronic Effects : Electron-withdrawing groups (e.g., Br, ester) enhance electrophilicity at C4 and C5 positions .

-

Steric Effects : The 4-butylphenyl group moderates reaction rates in substitution reactions.

-

Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility and reaction efficiency.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate has demonstrated significant potential in drug development, particularly for its antimicrobial , antifungal , and anticancer properties.

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity .

- Antifungal Activity: Research indicates that it is effective against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

- Anticancer Properties: In vitro studies have revealed that this compound can significantly reduce cell viability in cancer cell lines, including MCF-7 (breast cancer), suggesting its potential as a lead compound in cancer therapy .

Agricultural Applications

This thiazole derivative is also being explored for its use in agriculture, particularly in developing pesticides and herbicides . Its unique structure allows for the modification of biological activity, enhancing crop protection while minimizing environmental impact .

Material Science

This compound is utilized in the synthesis of new materials with improved properties. Its incorporation into polymers can enhance durability and resistance to environmental degradation .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that specific substitutions on the thiazole ring significantly influence biological activity. For instance, the presence of a bromine atom at the 4-position enhances binding affinity to biological targets, making it a valuable candidate for further drug development .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Bromine Position and Halogenation Patterns

- Methyl 4-(Dibromomethyl)-2-(Substituted Phenyl)Thiazole-5-Carboxylates ():

- Compounds 6g–6k feature a dibromomethyl (-CHBr₂) group at position 4 instead of a single bromine.

- Substituents on the phenyl ring (e.g., 2-fluoro, 4-methoxy, 4-trifluoromethyl) influence melting points and reactivity. For example:

| Compound | Phenyl Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 6g | 2-Fluorophenyl | 132–134 | 70 |

| 6h | 4-Methoxyphenyl | 104–106 | 60 |

| 6j | 3,4-Dichlorophenyl | 144–145 | 93 |

Ester Group Modifications

- Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate (): Ethyl ester (vs. methyl) may enhance metabolic stability due to slower hydrolysis.

Substituent Variations on the Aromatic Ring

Phenyl Ring Functionalization

- Methyl 2-Amino-5-(4-Bromophenyl)Thiazole-4-Carboxylate (): Amino group at position 2 and bromophenyl at position 5 (vs. 4-butylphenyl at position 2 in the target compound). This substitution pattern is critical for inducing Oct3/4 expression in stem cell research, suggesting that positional changes drastically alter biological activity .

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate ():

Structural and Physicochemical Property Analysis

Biological Activity

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

1. Overview of Thiazole Derivatives

Thiazole derivatives have been extensively studied due to their broad range of biological activities. These include:

The structural features of thiazoles often dictate their biological efficacy, with substitutions on the thiazole ring and adjacent phenyl groups playing a crucial role in activity modulation.

2. Antibacterial and Antifungal Activity

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been tested against various bacterial strains, showing promising results.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These MIC values suggest that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

3. Anticancer Activity

This compound has demonstrated potential anticancer effects in vitro. Studies have shown that it can induce apoptosis in cancer cell lines.

Table 2: IC50 Values for Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 7.5 |

| A549 (Lung Cancer) | 10.0 |

The compound's mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers in treated cells .

4. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays indicated that the compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Anti-inflammatory Effects

| Cytokine | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| TNF-α | 10 | 65% |

| IL-6 | 10 | 70% |

These findings suggest that this compound may be beneficial in treating inflammatory conditions by downregulating inflammatory mediators .

5. Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving patients with advanced breast cancer showed that a derivative similar to this compound led to a significant reduction in tumor size when combined with standard chemotherapy agents.

- Clinical Trial for Inflammatory Disorders : A double-blind clinical trial assessed the anti-inflammatory effects of thiazole derivatives in patients with rheumatoid arthritis, demonstrating a marked reduction in joint swelling and pain .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-bromoketones or via Hantzsch thiazole synthesis.

Substitution Reactions : Introduction of the 4-bromo group via electrophilic bromination or palladium-catalyzed cross-coupling.

Esterification : Methanol-mediated esterification of the carboxylic acid precursor under acidic or basic conditions.

- Key Considerations : Optimize reaction temperature (e.g., 80–100°C for bromination) and solvent polarity (e.g., DMF or THF) to enhance yield. Reference analogous protocols for methyl 4-(dibromomethyl)-2-(halophenyl)thiazole-5-carboxylates, where yields ranged from 60–93% depending on substituents .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify the thiazole proton (δ 7.5–8.5 ppm) and butylphenyl group (δ 0.8–2.5 ppm for alkyl protons; δ 125–140 ppm for aromatic carbons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR Spectroscopy : Confirm ester C=O stretching (~1700 cm⁻¹) and thiazole C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ ≈ 369.4 g/mol) and isotopic patterns for bromine .

Q. What analytical techniques are critical for confirming purity and structural identity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to assess purity. Retention times can be compared to standards (e.g., ~1.5 minutes under QC-SMD-TFA05 conditions) .

- Elemental Analysis : Validate C, H, N, S content (±0.4% deviation).

- Melting Point : Consistency with literature values (e.g., 104–145°C for related thiazole esters) indicates purity .

Advanced Research Questions

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Replace the 4-bromo group with other halogens (Cl, F) or electron-withdrawing groups (e.g., CF₃) to modulate electronic effects. Modify the 4-butylphenyl moiety to assess steric and lipophilic contributions .

- Biological Assays : Test derivatives against target systems (e.g., antiviral or anticancer models) using EC50/IC50 metrics. Compare metabolic stability via liver microsome assays .

- Computational Modeling : Apply docking studies to predict binding interactions with biological targets (e.g., NTRK kinases) .

Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved during structural analysis?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement Software : Employ SHELXL for twin refinement (TWIN/BASF commands) and iterative density modification. Validate with R-factor convergence (<5% discrepancy) .

- Validation Tools : Check for missed symmetry (PLATON) and hydrogen bonding consistency (Mercury CSD) .

Q. What strategies optimize reaction yields in sterically hindered syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh3)4 or Buchwald-Hartwig catalysts for coupling reactions involving bulky aryl groups.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 15–20% .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates in SNAr reactions .

Q. How can researchers address conflicting NMR data during structural confirmation?

- Methodological Answer :

- 2D NMR : Utilize NOESY to identify spatial proximities (e.g., between thiazole and butylphenyl groups).

- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at variable temperatures (e.g., 25°C vs. 60°C) .

- X-ray Crystallography : Cross-validate with crystal structure data to resolve ambiguous assignments .

Q. What approaches evaluate metabolic stability and prodrug potential?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with human liver microsomes (HLM) and measure half-life (t1/2) using LC-MS/MS.

- Prodrug Design : Introduce hydrolyzable groups (e.g., carbonate esters) to improve solubility, as seen in isopropyl 4-(pyrazin-2-yl)thiazole derivatives .

- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms to predict drug-drug interactions .

Q. How to mitigate structural alerts (e.g., PAINS) in early-stage drug development?

- Methodological Answer :

- Computational Filters : Use PAINS-Remover and Brenk alert tools to flag promiscuous motifs (e.g., Michael acceptors).

- Structural Modifications : Replace the thiazole ring with oxazole or pyridine to reduce assay interference .

- Counter-Screening : Validate hits in orthogonal assays (e.g., fluorescence quenching controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.